molecular formula C22H27N3O4 B6989424 tert-butyl 3-[8-(furan-3-carbonyl)-6,7-dihydro-5H-1,8-naphthyridin-2-yl]pyrrolidine-1-carboxylate

tert-butyl 3-[8-(furan-3-carbonyl)-6,7-dihydro-5H-1,8-naphthyridin-2-yl]pyrrolidine-1-carboxylate

Cat. No.: B6989424
M. Wt: 397.5 g/mol
InChI Key: FESMHDHJJOJTLC-UHFFFAOYSA-N
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Description

tert-Butyl 3-[8-(furan-3-carbonyl)-6,7-dihydro-5H-1,8-naphthyridin-2-yl]pyrrolidine-1-carboxylate is a complex organic compound that features a combination of several functional groups, including a furan ring, a naphthyridine moiety, and a pyrrolidine ring

Properties

IUPAC Name

tert-butyl 3-[8-(furan-3-carbonyl)-6,7-dihydro-5H-1,8-naphthyridin-2-yl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-22(2,3)29-21(27)24-11-8-16(13-24)18-7-6-15-5-4-10-25(19(15)23-18)20(26)17-9-12-28-14-17/h6-7,9,12,14,16H,4-5,8,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESMHDHJJOJTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=NC3=C(CCCN3C(=O)C4=COC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[8-(furan-3-carbonyl)-6,7-dihydro-5H-1,8-naphthyridin-2-yl]pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the naphthyridine core, followed by the introduction of the furan ring and the pyrrolidine moiety. Key steps may include:

    Formation of the Naphthyridine Core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Attachment of the Furan Ring: This step may involve the use of furan-3-carboxylic acid or its derivatives, which are coupled to the naphthyridine core using coupling reagents like EDCI or DCC.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through nucleophilic substitution reactions, often using tert-butyl pyrrolidine-1-carboxylate as a starting material.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[8-(furan-3-carbonyl)-6,7-dihydro-5H-1,8-naphthyridin-2-yl]pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The naphthyridine core can be reduced under hydrogenation conditions to form dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and naphthyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or KMnO4 can be used.

    Reduction: Catalysts such as Pd/C or PtO2 in the presence of hydrogen gas.

    Substitution: Reagents like halogenating agents (e.g., NBS) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the naphthyridine core may yield dihydro derivatives.

Scientific Research Applications

tert-Butyl 3-[8-(furan-3-carbonyl)-6,7-dihydro-5H-1,8-naphthyridin-2-yl]pyrrolidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-[8-(furan-3-carbonyl)-6,7-dihydro-5H-1,8-naphthyridin-2-yl]pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and naphthyridine rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-((benzyloxy)carbonyl)pyrrolidine-1-carboxylate: Similar in structure but lacks the naphthyridine and furan rings.

    tert-Butyl 3-(furan-3-carbonyl)pyrrolidine-1-carboxylate: Similar but lacks the naphthyridine moiety.

Uniqueness

The uniqueness of tert-butyl 3-[8-(furan-3-carbonyl)-6,7-dihydro-5H-1,8-naphthyridin-2-yl]pyrrolidine-1-carboxylate lies in its combination of multiple functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of the naphthyridine ring, in particular, distinguishes it from other similar compounds and contributes to its unique properties.

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